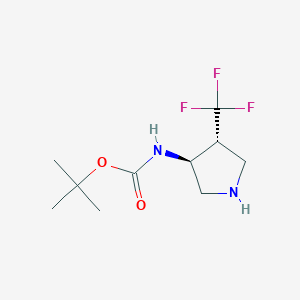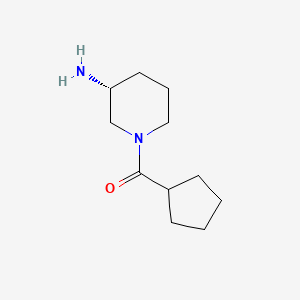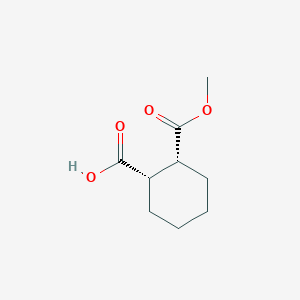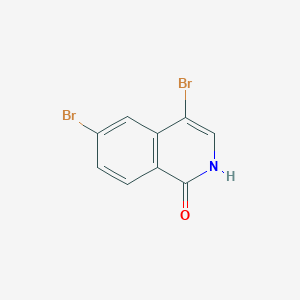
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
説明
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C7H13BrO2S and its molecular weight is 241.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Analysis and Rotamers : A study by Freeman et al. (2002) on the structures and energies of axial and equatorial conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, including bromo variants, utilized density functionals and molecular orbital theory. This research is significant for understanding the chemical properties and potential applications of these compounds (Freeman, Gomarooni, & Hehre, 2002).
Novel Synthesis Methods : Chen et al. (2022) developed an unprecedented annulation process for constructing tetrahydro-2H-thiopyran 1,1-dioxides. This novel methodology highlights the potential for efficient synthesis of these compounds, which could be beneficial for various scientific applications (Chen et al., 2022).
Preparation of Reagents for Thiopyran Introduction : Ward et al. (2007) discussed the preparation of reagents useful for the synthesis of thiopyran-containing compounds, emphasizing the importance of these processes in facilitating the use of thiopyran derivatives in various scientific contexts (Ward et al., 2007).
Halogenation Studies : Research by Ried and Bopp (1978) on the halogenation of 4H-thiopyran-4-on-1,1-dioxide and its derivatives provides insights into the chemical reactivity and potential modifications of these molecules for various applications (Ried & Bopp, 1978).
Base-Induced Cyclization Processes : Hatial et al. (2015) reported a convenient synthesis method for 4,5-disubstituted 2H-thiopyran 1,1-dioxides through base-induced processes, demonstrating the versatility of these compounds in synthetic chemistry (Hatial et al., 2015).
Oxidation Reactions and Structural Peculiarities : Kozhevnikova and Kharchenko (1985) explored the oxidation reactions of 4H-thiopyrans and their conversion to 1,1-dioxides. This study adds to the understanding of the chemical behavior of these compounds (Kozhevnikova & Kharchenko, 1985).
Scalable Preparation for Medicinal Chemistry : Hugelshofer et al. (2021) developed a scalable protocol for synthesizing various 4,4-disubstituted cyclic sulfone derivatives, highlighting their significance in drug discovery (Hugelshofer et al., 2021).
特性
IUPAC Name |
4-(2-bromoethyl)thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVGCKHSDOUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




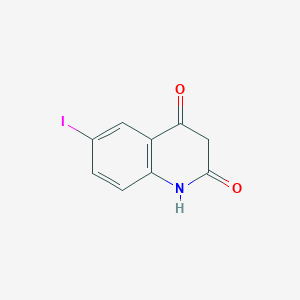


![(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid](/img/structure/B8056381.png)
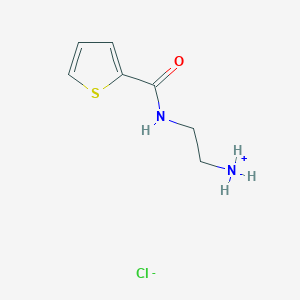
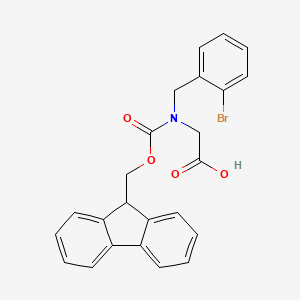
![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8056392.png)
